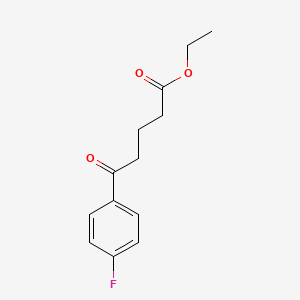

Ethyl 5-(4-fluorophenyl)-5-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLQYFQKWODQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592567 | |

| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342636-36-6 | |

| Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: Synthesis, Characterization, and Applications

Introduction: A Key Intermediate in Modern Medicinal Chemistry

Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a fluorinated γ-keto ester of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular architecture, featuring a terminal ethyl ester, a central ketone, and a fluorophenyl group, makes it a versatile building block for the synthesis of complex heterocyclic systems and other advanced molecular scaffolds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This technical guide provides a comprehensive overview of ethyl 5-(4-fluorophenyl)-5-oxopentanoate, with a primary focus on its synthesis via a robust and well-documented precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid. We will delve into the mechanistic underpinnings of the synthetic pathways, provide detailed experimental protocols, and discuss the characterization and potential applications of this important intermediate.

Physicochemical Properties and Identification

Table 1: Physicochemical Data of 5-(4-fluorophenyl)-5-oxopentanoic Acid (Precursor)

| Property | Value | Source |

| CAS Number | 149437-76-3 | [2] |

| Molecular Formula | C₁₁H₁₁FO₃ | [3] |

| Molecular Weight | 210.20 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 141-143 °C | [5] |

| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid | [6] |

Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: A Two-Step Approach

The most logical and well-documented synthetic route to ethyl 5-(4-fluorophenyl)-5-oxopentanoate proceeds in two key steps:

-

Friedel-Crafts Acylation: The synthesis of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, via the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

-

Fischer Esterification: The subsequent acid-catalyzed esterification of the resulting carboxylic acid with ethanol to yield the target ethyl ester.

Part 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[7] In this synthesis, fluorobenzene acts as the aromatic substrate and glutaric anhydride serves as the acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst.

Reaction Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator, leading to the formation of the desired para-substituted product.

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid

-

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Glutaric Anhydride

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃)

-

Ice

-

Water

-

-

Procedure:

-

To a solution of glutaric anhydride (10 g) in dichloromethane (50 ml), add fluorobenzene (4.5 ml).

-

In a separate flask, prepare a slurry of anhydrous aluminum chloride (25 g) in dichloromethane.

-

Slowly add the glutaric anhydride/fluorobenzene solution to the aluminum chloride slurry, maintaining the temperature at 0-10 °C with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.

-

Filter the resulting precipitate and wash with water.

-

Dissolve the crude solid in a 5% aqueous solution of sodium bicarbonate and heat to 60-70 °C.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify to pH 2 with concentrated HCl to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 5-(4-fluorophenyl)-5-oxopentanoic acid.

-

Part 2: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and/or the water formed is removed.

Reaction Mechanism:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Mechanism of Fischer Esterification for the synthesis of the target ethyl ester.

Experimental Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate [1]

-

Materials:

-

5-(4-fluorophenyl)-5-oxopentanoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

-

Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-fluorophenyl)-5-oxopentanoate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 8.0-7.9 (dd, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.2-7.1 (dd, 2H): Aromatic protons meta to the carbonyl group.

-

δ 4.1 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.1 (t, 2H): Methylene protons adjacent to the ketone (-CH₂CO-).

-

δ 2.5 (t, 2H): Methylene protons adjacent to the ester (-CH₂COO-).

-

δ 2.1 (quint, 2H): Methylene protons beta to both carbonyl groups (-COCH₂CH₂COO-).

-

δ 1.2 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~198: Ketone carbonyl carbon.

-

δ ~173: Ester carbonyl carbon.

-

δ ~165 (d, ¹JCF ≈ 255 Hz): Aromatic carbon bonded to fluorine.

-

δ ~132 (d, ⁴JCF ≈ 3 Hz): Aromatic carbon ipso to the carbonyl group.

-

δ ~130 (d, ³JCF ≈ 9 Hz): Aromatic carbons ortho to the carbonyl group.

-

δ ~115 (d, ²JCF ≈ 22 Hz): Aromatic carbons meta to the carbonyl group.

-

δ ~61: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ ~37: Methylene carbon adjacent to the ketone (-CH₂CO-).

-

δ ~33: Methylene carbon adjacent to the ester (-CH₂COO-).

-

δ ~20: Methylene carbon beta to both carbonyl groups (-COCH₂CH₂COO-).

-

δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Predicted Infrared (IR) Spectrum:

-

~1735 cm⁻¹: Strong C=O stretch (ester).

-

~1685 cm⁻¹: Strong C=O stretch (aryl ketone).

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1160 cm⁻¹: C-F stretching vibration.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): Expected at m/z = 238.

-

Key Fragmentation Peaks:

-

m/z = 123 (C₇H₄FO⁺, fluorobenzoyl cation) - this would be a very prominent peak.

-

m/z = 193 (M⁺ - OCH₂CH₃).

-

m/z = 165 (M⁺ - COOCH₂CH₃).

-

Applications in Drug Discovery and Development

γ-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] The precursor to our target molecule, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key intermediate in the synthesis of Ezetimibe , a cholesterol-lowering drug.[4][5] Ezetimibe functions by inhibiting the absorption of cholesterol in the small intestine.[4]

The ethyl ester, ethyl 5-(4-fluorophenyl)-5-oxopentanoate, is therefore a direct precursor in synthetic routes that utilize an ester functionality for subsequent chemical transformations. The ester group can be readily converted to other functional groups or used to construct heterocyclic rings, which are common motifs in many pharmaceuticals. The presence of the fluorophenyl group makes this intermediate particularly attractive for the development of new drug candidates with potentially improved pharmacokinetic profiles.[1]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. While direct and detailed characterization data for this specific ester are sparse in the public domain, its synthesis is readily achievable through a reliable two-step process involving the Friedel-Crafts acylation of fluorobenzene followed by Fischer esterification. The well-documented utility of its carboxylic acid precursor in the synthesis of the blockbuster drug Ezetimibe underscores the importance of this class of compounds. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize ethyl 5-(4-fluorophenyl)-5-oxopentanoate in their research endeavors.

References

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)

-

The Role of 4-(4-Fluorobenzoyl)butyric Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Fischer Esterification. Organic Chemistry Portal. (URL: [Link])

-

5-(4-Fluorophenyl)-5-oxopentanoic Acid: Pharmaceutical Intermediate & Synthesis Guide. (URL: [Link])

- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. (URL: [Link])

- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (URL: [Link])

-

(12) United States Patent. Googleapis.com. (URL: [Link])

-

The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. (URL: [Link])

-

ethyl 5-oxopentanoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: [Link])

-

Processes and intermediates for manufacturing retroviral protease inhibiting compounds. European Patent Office. (URL: [Link])

-

4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096. PubChem. (URL: [Link])

- EP1812391A2 - Process of making fentanyl intermediates.

-

INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. Patent 2519100. EPO. (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 149437-76-3|5-(4-Fluorophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 3. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe - Google Patents [patents.google.com]

- 4. Ezetimibe synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Ethyl 5-(4-fluorophenyl)-5-oxovalerate molecular formula and weight

An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a keto-ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of a fluorinated phenyl ring is a key feature, as the incorporation of fluorine can profoundly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, and its applications as a pivotal intermediate in the development of novel chemical entities.

Core Molecular and Physical Properties

This compound is identified by its unique combination of a valerate ester backbone, a ketone at the 5-position, and a 4-fluorophenyl substituent.

Molecular Identity

A summary of the fundamental identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅FO₃ | [1][2] |

| Molecular Weight | 238.25 g/mol | [1][2] |

| CAS Number | 342636-36-6 | [1][2] |

| IUPAC Name | ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |

| Isomeric SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | [2] |

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, storage, and reaction setup. While extensive experimental data is not publicly available, typical characteristics for a compound of this structure are provided. It is generally supplied as a liquid or a low-melting solid.

Synthesis and Mechanism

The most common and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene.

Synthetic Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction utilizes fluorobenzene and a derivative of glutaric acid. A common acylating agent is the mono-acid chloride of mono-ethyl glutarate (ethyl 5-chloro-5-oxopentanoate). The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Mechanism Causality:

-

Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion. This step is crucial for activating the electrophile.

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing deactivator. Due to steric hindrance from the acyl group, the para-substituted product is predominantly formed.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product. An aqueous workup is then performed to quench the catalyst.

A patent describes a similar synthesis pathway for the parent acid, 5-(4-fluorophenyl)-5-oxo-pentanoic acid, from fluorobenzene and glutaric anhydride, which can then be esterified to yield the ethyl ester[3].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow via Friedel-Crafts acylation.

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable intermediate in medicinal chemistry and materials science.

Intermediate for Heterocyclic Synthesis

The keto-ester functionality is a classic precursor for the synthesis of various heterocyclic systems. The ketone can react with hydrazines to form pyridazinones, with hydroxylamine to form oxazoles, or can participate in multicomponent reactions like the Hantzsch pyridine synthesis. These heterocyclic cores are prevalent in many biologically active compounds.

Role in Drug Discovery

The 4-fluorophenyl ketone moiety is a common feature in many pharmaceutical agents. Fluorine's high electronegativity and small size allow it to form strong bonds and act as a bioisostere for a hydrogen atom or a hydroxyl group, often improving metabolic stability and receptor binding affinity[4].

This building block is a precursor for compounds that could potentially interact with a variety of biological targets. For instance, related structures are used in the synthesis of inhibitors for enzymes like HMG-CoA reductase (statins)[5] and as intermediates for potassium-competitive acid blockers[6]. The core structure is also found in selective estrogen receptor degraders (SERDs) used in cancer therapy[7].

Experimental Protocol: Reduction of the Ketone

This section provides a representative, self-validating protocol for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, a common subsequent step in a synthetic sequence.

Objective

To synthesize Ethyl 5-(4-fluorophenyl)-5-hydroxyvalerate via selective reduction of the ketone using sodium borohydride (NaBH₄).

Materials and Reagents

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM) (extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) (quenching agent)

-

Anhydrous magnesium sulfate (MgSO₄) (drying agent)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/Hexanes mixture (TLC eluent)

Step-by-Step Procedure

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion. This typically takes 1-2 hours.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture at 0 °C to quench the excess NaBH₄. Causality: NH₄Cl is a mild acid source that safely neutralizes the borohydride and hydrolyzes borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract three times with dichloromethane. Causality: The product is organic-soluble and will partition into the DCM layer, separating it from inorganic salts.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Verification: Purify the crude product by flash column chromatography on silica gel if necessary. Verify the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

This compound (C007B-521779). Cenmed. Available at: [Link]

- CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. Google Patents.

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]

-

Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[8]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. PubMed. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. This compound | 342636-36-6 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

- 5. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Structure, Spectroscopic Analysis, and Quantitative Methodologies

Executive Summary: Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry, often serving as a critical building block in the development of pharmaceutical compounds. Its structure, featuring a fluorinated aromatic ring, a ketone, and an ethyl ester, presents a unique analytical profile. This guide provides a comprehensive examination of its chemical structure, a detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and a robust, field-proven protocol for its quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this compound for synthesis, characterization, and quality control purposes.

Introduction: Significance in Synthetic Chemistry

This compound belongs to a class of functionalized valerates that are valuable intermediates in multi-step organic syntheses. The presence of three key functional groups—an aromatic ketone, an ethyl ester, and a flexible four-carbon chain—allows for a variety of subsequent chemical transformations. The 4-fluoro substitution on the phenyl ring is a particularly common feature in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This compound is often a precursor in the synthesis of more complex heterocyclic structures and active pharmaceutical ingredients (APIs)[1][2]. A thorough understanding of its analytical characteristics is therefore paramount for ensuring purity, confirming identity, and optimizing reaction pathways.

Chemical Identity and Physicochemical Properties

A precise characterization begins with the fundamental properties of the molecule.

-

Synonyms: this compound

Chemical Structure:

(Caption: The structure highlights the ethyl ester group, the pentanoate chain, and the 4-fluorophenyl ketone moiety.)

Spectroscopic Profile and Structural Elucidation

While direct experimental spectra for this specific compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and mass spectrometry, and by comparison with structurally analogous compounds[7].

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is a primary tool for structural confirmation. The predicted spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for each chemically non-equivalent proton.

-

Rationale: The electron-withdrawing effects of the carbonyl groups and the fluorine atom significantly influence the chemical shifts. The aromatic protons are split into two distinct multiplets due to the para-substitution, appearing in the typical downfield aromatic region. The aliphatic protons of the valerate chain are deshielded to varying degrees by the adjacent ketone and ester groups. The ethyl group of the ester shows a characteristic quartet-triplet pattern.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) |

| ~ 7.95 - 8.05 | 2H | Multiplet (dd) | Aromatic protons ortho to the ketone (H-2', H-6') |

| ~ 7.10 - 7.20 | 2H | Multiplet (dd) | Aromatic protons meta to the ketone (H-3', H-5') |

| ~ 4.15 | 2H | Quartet (q) | -O-CH₂ -CH₃ (Ester) |

| ~ 3.05 | 2H | Triplet (t) | -CO-CH₂ -CH₂- (Position 4) |

| ~ 2.45 | 2H | Triplet (t) | -CH₂-CH₂ -COOEt (Position 2) |

| ~ 2.00 | 2H | Quintet (p) | -CH₂-CH₂ -CH₂- (Position 3) |

| ~ 1.25 | 3H | Triplet (t) | -O-CH₂-CH₃ (Ester) |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the molecule's symmetry, 11 distinct carbon signals are expected.

-

Rationale: The carbonyl carbons (ketone and ester) are the most deshielded and appear furthest downfield. The aromatic carbons are influenced by the fluorine substituent and the ketone group, with the carbon directly bonded to fluorine showing a characteristic large C-F coupling constant. The aliphatic carbons appear in the upfield region, with their shifts influenced by proximity to the oxygen and carbonyl functions[8][9].

| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~ 198.5 | Ketone C =O (Position 5) |

| ~ 173.0 | Ester C =O (Position 1) |

| ~ 165.0 (d, ¹JCF ≈ 255 Hz) | Aromatic C -F (C-4') |

| ~ 133.0 | Aromatic C -CO (C-1') |

| ~ 130.5 (d, ³JCF ≈ 9 Hz) | Aromatic C H ortho to ketone (C-2', C-6') |

| ~ 115.5 (d, ²JCF ≈ 22 Hz) | Aromatic C H meta to ketone (C-3', C-5') |

| ~ 60.5 | -O-C H₂-CH₃ (Ester) |

| ~ 37.5 | -CO-C H₂- (Position 4) |

| ~ 33.0 | -C H₂-COOEt (Position 2) |

| ~ 20.0 | -CH₂-C H₂-CH₂- (Position 3) |

| ~ 14.0 | -O-CH₂-C H₃ (Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Rationale: The spectrum will be dominated by two strong carbonyl stretching bands: one for the aromatic ketone and one for the aliphatic ester. These are typically well-resolved. The C-F bond and C-O ester bonds will also show strong, characteristic absorptions.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic |

| ~ 1735 | C=O Stretch | Ester |

| ~ 1685 | C=O Stretch | Aromatic Ketone |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-F Stretch | Aryl-Fluoride |

| ~ 1200 - 1150 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Rationale: The molecular ion peak [M]⁺ is expected at m/z 238. Key fragmentation pathways would include McLafferty rearrangement of the ketone and cleavage at the alpha positions to the carbonyl groups, leading to characteristic fragment ions. The presence of the fluorophenyl group provides a highly diagnostic fragment.

| Predicted m/z | Fragment Ion | Proposed Structure |

| 238 | [M]⁺ | [C₁₃H₁₅FO₃]⁺ |

| 193 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester |

| 165 | [M - CH₂CH₂COOEt]⁺ | Alpha-cleavage at the ketone |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation (base peak) |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For purity assessment and quantification in a reaction mixture or as a final product, a robust GC-MS method is essential. This protocol ensures high selectivity and sensitivity.

Rationale for Method Selection

GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupling it with a Mass Spectrometer provides definitive identification (based on the mass spectrum) and accurate quantification, even in complex matrices[10][11]. A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is chosen for its excellent resolving power for compounds of intermediate polarity[12].

Step-by-Step Experimental Protocol

-

Standard and Sample Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity ethyl acetate.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., Diphenyl phthalate) in ethyl acetate. The IS should be chemically similar but chromatographically resolved from the analyte.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in ethyl acetate. Spike each standard with the internal standard to a final concentration of 20 µg/mL.

-

Sample Preparation: Dissolve the crude or purified sample material in ethyl acetate to an estimated concentration within the calibration range. Spike with the internal standard to the same concentration as the calibration standards.

-

-

GC-MS Instrumentation and Conditions:

-

System: Agilent 7890 GC coupled with a 5975 MSD or equivalent[10].

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 285 °C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 amu) for confirmation.

-

SIM Ions for Quantification: m/z 123 (quantifier), 238, 165 (qualifiers).

-

SIM Ion for IS (Diphenyl phthalate): m/z 225.

-

-

-

Data Analysis and Quantification:

-

Identification: Confirm the identity of the analyte peak by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R² > 0.995).

-

Quantification: Calculate the concentration of this compound in the unknown samples using the regression equation derived from the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the quantitative GC-MS analysis.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This compound is a synthetically valuable intermediate whose chemical identity and purity can be rigorously established through a combination of spectroscopic techniques and chromatographic methods. This guide provides the foundational analytical knowledge required by researchers in the pharmaceutical and chemical industries. The predictive spectroscopic data serves as a reliable benchmark for structural confirmation, while the detailed GC-MS protocol offers a validated, field-ready method for accurate quantification. Adherence to these analytical principles ensures the quality and consistency required for successful drug discovery and development programs.

References

-

Cenmed. (n.d.). This compound (C007B-521779). Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 898753-35-0 | Ethyl 5-(2-fluorophenyl)-5-oxovalerate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. Retrieved from [Link]

- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Scribd. (n.d.). GCMS Analysis Report. Retrieved from [Link]

- Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate.

-

PubChem. (n.d.). Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate. Retrieved from [Link]

-

International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[5]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Filo. (n.d.). The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 2. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 3. Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | C13H14F2O3 | CID 24727401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. cenmed.com [cenmed.com]

- 6. This compound | 342636-36-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of the prevalent synthetic strategies with a focus on the selection of starting materials and the underlying chemical principles. We will delve into two primary synthetic routes, providing detailed, step-by-step protocols, a comparative analysis of their advantages, and critical safety and handling information for all reagents involved. The guide is structured to provide not only procedural instructions but also the rationale behind the experimental choices, ensuring a thorough understanding for successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of a range of biologically active molecules. The presence of the 4-fluorophenyl group is a common motif in many pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to target proteins. The keto-ester functionality of the molecule provides two reactive handles for further chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures. A notable application of this intermediate is in the synthesis of precursors for cardiovascular drugs and other therapeutic agents.

The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide will focus on the most common and practical methods for its preparation, emphasizing the critical role of starting material selection in achieving high yields and purity.

Strategic Synthesis Routes: A Comparative Analysis

The synthesis of this compound is typically achieved through a two-step process: a Friedel-Crafts acylation to form the keto-acid intermediate, 5-(4-fluorophenyl)-5-oxopentanoic acid, followed by an esterification to yield the final product. Two main strategies for the acylation step will be discussed, each with its own set of advantages and considerations.

Route A: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

This is arguably the most direct and widely employed method. It involves the reaction of fluorobenzene with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Route B: Friedel-Crafts Acylation with a Pre-formed Acyl Chloride

An alternative approach involves the acylation of fluorobenzene with a pre-synthesized five-carbon acyl chloride, such as ethyl 5-chloro-5-oxovalerate. This route offers the advantage of introducing the ethyl ester group at an earlier stage.

The choice between these routes often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the ease of purification of the intermediates. Route A is often preferred for its atom economy and the directness of the initial acylation.

Physicochemical and Safety Data of Key Reagents

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful synthesis. The following table summarizes the key data for the materials used in the recommended synthetic protocols.

| Chemical Name | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/cm³) | Safety Hazards |

| Fluorobenzene | C₆H₅F | 96.10 | -42.2 | 84.7 | 1.024 | Highly flammable liquid and vapor, Skin/eye/respiratory irritant[1] |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 55-57 | 287 | ~1.4 | Harmful if swallowed, Causes severe skin and eye irritation[2][3] |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 | Causes severe skin burns and eye damage, Reacts violently with water[4] |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | 142-144 | 394.6 (predicted) | 1.241 (predicted) | Irritating to eyes, respiratory system, and skin[5][6] |

| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.3 | 0.789 | Highly flammable liquid and vapor, Causes serious eye irritation[5][7] |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 10 | 337 | 1.84 | Causes severe skin burns and eye damage, Very toxic to aquatic life[8] |

| This compound | C₁₃H₁₅FO₃ | 238.25 | N/A | N/A | N/A | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation (based on 2-fluoro isomer) |

Detailed Experimental Protocols

As a Senior Application Scientist, the following protocols are presented with an emphasis on reproducibility and safety.

Primary Synthesis Route: Friedel-Crafts Acylation with Glutaric Anhydride followed by Esterification

This two-step process is the recommended route for its efficiency and use of readily available starting materials.

Caption: Mechanism of Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in a suitable solvent such as dichloromethane or excess fluorobenzene.

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. A solution of glutaric anhydride (1.0 equivalent) in the chosen solvent is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. If not using excess fluorobenzene as the solvent, fluorobenzene (1.0 to 1.5 equivalents) is then added, also dropwise.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol:

-

Reaction Setup: To a solution of 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 equivalent) in an excess of absolute ethanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Alternative Synthesis Route: Friedel-Crafts Acylation with Ethyl 5-chloro-5-oxovalerate

This route involves the initial preparation of the acylating agent, ethyl 5-chloro-5-oxovalerate, from ethyl hydrogen glutarate.

Ethyl hydrogen glutarate is first synthesized by the mono-esterification of glutaric acid with ethanol. This mono-ester is then converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Protocol:

-

Reaction Setup: In a fume hood, to a stirred solution of ethyl hydrogen glutarate (1.0 equivalent) in an inert solvent like dichloromethane, add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is then gently refluxed for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.

-

Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude ethyl 5-chloro-5-oxovalerate, which can often be used in the next step without further purification.

The protocol for the Friedel-Crafts acylation is similar to that described in Route A, with ethyl 5-chloro-5-oxovalerate being used as the acylating agent instead of glutaric anhydride.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride followed by esterification being the most practical and efficient route for laboratory and industrial-scale production. The choice of starting materials and the careful control of reaction conditions are crucial for achieving high yields and purity.

Future research in this area may focus on the development of more environmentally benign catalytic systems for the Friedel-Crafts acylation, such as using solid acid catalysts to replace the stoichiometric amounts of aluminum chloride, which would simplify the work-up procedure and reduce waste. Furthermore, the exploration of continuous flow methodologies for both the acylation and esterification steps could offer significant advantages in terms of safety, scalability, and process control.

This guide provides a solid foundation for the synthesis of this important pharmaceutical intermediate, and it is hoped that the detailed protocols and scientific rationale will be a valuable resource for researchers in the field.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 702, Ethanol." PubChem, [Link].

-

Chemical and Safety Facts. "Ethanol." ChemicalSafetyFacts.org, [Link].

-

BYJU'S. "What Is Aluminium Chloride (AlCl3)?" BYJU'S, [Link].

-

Allen Institute for AI. "Aluminium Chloride- Properties, Structure and Applications." Allen, [Link].

-

Princeton University Environmental Health & Safety. "Aluminum Chloride (anhydrous)." Princeton University, [Link].

-

PubChem. "Fluorobenzene." National Center for Biotechnology Information, [Link].

-

Study.com. "Sulfuric Acid | Properties & Structure - Lesson." Study.com, [Link].

-

Wikipedia. "Sulfuric acid." Wikipedia, The Free Encyclopedia, [Link].

-

Cole-Parmer. "Material Safety Data Sheet - Glutaric anhydride." Cole-Parmer, [Link].

-

ChemBK. "5-(4'-Fluorophenyl)-5-oxopentanoic acid." ChemBK, [Link].

-

Cenmed. "this compound (C007B-521779)." Cenmed, [Link].

Sources

- 1. Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | C13H14F2O3 | CID 24727401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4-Fluorophenyl)-5-oxopentanoic acid | CAS#:149437-76-3 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Ethyl 5-(4-fluorophenyl)-5-oxovalerate as a chemical intermediate

An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Synthesis, Application, and Best Practices for Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is a critical determinant of a program's success. The deliberate incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound stands as a quintessential example of a highly versatile, fluorinated building block. Its dual functionality—a reactive ketone and a modifiable ester—positions it as a valuable precursor for a diverse range of complex molecular architectures. This guide provides an in-depth examination of this intermediate, from its fundamental synthesis to its practical application, grounded in the principles of mechanistic understanding and robust experimental design.

Core Compound Analysis: Physicochemical Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. These data are crucial for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 342636-36-6 | [1] |

| Molecular Formula | C₁₃H₁₅FO₃ | [2] |

| Molecular Weight | 238.25 g/mol | [2] |

| IUPAC Name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | N/A |

| Appearance | Typically a liquid or low-melting solid | [3] |

| Boiling Point | 138-139 °C at 18 mmHg | [3] |

| Density | ~1.122 g/cm³ | [3] |

| Purity Specification | ≥98% | [2] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable synthesis of this compound is achieved via the Friedel-Crafts acylation.[4][5] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene.[6] The choice of acylating agent and Lewis acid catalyst is paramount for achieving high yield and purity.

Causality of Reagent Selection

-

Acylating Agent: The reaction requires an electrophilic five-carbon chain with a terminal ester. Ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate) is the ideal acylating agent. It is generated in situ or pre-formed from glutaric anhydride and ethanol, followed by chlorination with an agent like thionyl chloride or oxalyl chloride.[7] The ethyl ester is chosen for its stability under acylation conditions and its susceptibility to subsequent hydrolysis or transesterification if required.

-

Aromatic Substrate: Fluorobenzene is used in excess to serve as both the reactant and, in some protocols, the solvent. This maximizes the probability of acylation and minimizes side reactions.[8]

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective catalyst for this transformation.[6] It functions by coordinating with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich fluorobenzene ring. A stoichiometric amount is often necessary because the product ketone can form a complex with the AlCl₃, deactivating the catalyst.[4]

-

Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or fluorobenzene itself is essential to prevent quenching of the Lewis acid catalyst.[7][8]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful completion of each step is confirmed before proceeding, ensuring overall reaction integrity.

Materials & Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Ethyl glutaryl chloride

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (N₂ or Ar)

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath. Causality: This initial cooling prevents an uncontrolled exotherm upon addition of the acyl chloride.

-

Acyl Chloride Addition: Slowly add a solution of ethyl glutaryl chloride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the electrophilic complex.

-

Fluorobenzene Addition: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Self-Validation: Monitor reaction progress by TLC or GC-MS to confirm the consumption of starting materials.

-

Reaction Quench: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl. Causality: The quench is highly exothermic and must be controlled. The acid hydrolyzes the aluminum complexes, liberating the ketone product and converting aluminum salts into a water-soluble form.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes residual aluminum salts. The bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.

Application in Pharmaceutical Synthesis

This compound is not an end-product but a strategic starting point. Its value lies in the subsequent transformations it enables. A primary application involves its use as a precursor to 5-(4-fluorophenyl)-5-oxopentanoic acid, a key intermediate in the synthesis of cholesterol absorption inhibitors like Ezetimibe.[8]

Key Transformation: Saponification to the Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is a fundamental step, typically achieved through base-catalyzed hydrolysis (saponification).

Protocol: Hydrolysis to 5-(4-fluorophenyl)-5-oxopentanoic acid

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH, 1.5 equivalents) in water and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Self-Validation: Monitor the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, acidify the reaction mixture to a pH of ~2 with 1M HCl. A precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Downstream Synthetic Potential

The resulting 5-(4-fluorophenyl)-5-oxopentanoic acid is a bifunctional molecule primed for further elaboration. The ketone can be stereoselectively reduced to a hydroxyl group, and the carboxylic acid can be activated to form amide bonds or other functionalities, leading to complex heterocyclic systems.[9]

Caption: Key downstream transformations of the title compound in drug synthesis.

Analytical Characterization

Ensuring the identity and purity of the intermediate is non-negotiable. Quantitative ¹H-NMR spectroscopy is a powerful tool for this purpose.[10]

-

¹H-NMR Spectroscopy:

-

Aromatic Protons: Two doublets (or multiplets) in the aromatic region (~7.0-8.0 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.

-

Aliphatic Protons: Several multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the -CH₂- groups of the valerate chain.

-

Ethyl Ester Protons: A quartet (~4.1 ppm) and a triplet (~1.2 ppm) characteristic of the -OCH₂CH₃ group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (238.25 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, notably the ester carbonyl (~1730 cm⁻¹) and the ketone carbonyl (~1685 cm⁻¹).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value pharmaceutical compounds. Its preparation via a robust Friedel-Crafts acylation and its versatile functional handles allow for the efficient construction of complex molecular scaffolds. By understanding the mechanistic principles behind its synthesis and application, and by adhering to rigorous experimental and safety protocols, researchers and drug development professionals can fully leverage the potential of this critical intermediate.

References

-

This compound (C007B-521779) . Cenmed. Available at: [Link]

-

Safety Data Sheet - ETHYL n-VALERATE . Elan Chemical. Available at: [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . National Institutes of Health (NIH). Available at: [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]

-

The Friedel–Crafts acylation to synthesise 5 . ResearchGate. Available at: [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol . Asian Journal of Chemistry. Available at: [Link]

-

Friedel Crafts Acylation . Scribd. Available at: [Link]

-

Material Safety Data Sheet - Ethyl Valerate, 99% (GC) . Cole-Parmer. Available at: [Link]

- CN111138276A - Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate. Google Patents.

- CN100532345C - Process for the preparation of 4,4-difluoro-3-oxobutanoic acid esters. Google Patents.

-

Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl... Technical Disclosure Commons. Available at: [Link]

- CN101423515A - Novel preparation method of Ezetimibe. Google Patents.

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate . MDPI. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)... . MDPI. Available at: [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects... . National Institutes of Health (NIH). Available at: [Link]

-

Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]... . Journal of Medicinal Chemistry. Available at: [Link]ncbi.nlm.nih.gov/31721572/)

Sources

- 1. This compound | 342636-36-6 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. fishersci.com [fishersci.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 9. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. elan-chemical.com [elan-chemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of Ethyl 5-(4-fluorophenyl)-5-oxovalerate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unseen Architect in Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of a starting material is a decision that dictates the trajectory of a drug discovery program. Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a seemingly unassuming ketoester, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features—a reactive 1,5-dicarbonyl system, an ethyl ester for further functionalization, and a strategically placed fluorine atom on a phenyl ring—make it a versatile and highly valuable precursor for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its application as a foundational element in the generation of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical Properties of the Core Building Block

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅FO₃ | [1] |

| Molecular Weight | 238.25 g/mol | [1] |

| CAS Number | 342636-36-6 | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | ≥98% (commercially available) | [1] |

| Isomeric SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | [1] |

Synthesis of this compound: A Mechanistic Approach

The most logical and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the keto-ester chain onto the fluorobenzene ring.[3][4][5][6][7]

Reaction Pathway

The synthesis involves the reaction of fluorobenzene with an acylating agent derived from glutaric acid, such as ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Fluorobenzene

-

Ethyl 5-chloro-5-oxopentanoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Addition of Acylating Agent: Cool the suspension in an ice bath (0-5 °C). Add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Fluorobenzene: After the addition of the acylating agent, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in the Synthesis of Bioactive Heterocycles: The Pyrazoline Scaffold

This compound is an excellent precursor for the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, antidepressant, and anticancer properties.[8][9][10][11][12]

The synthesis of pyrazolines from this compound can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde and a hydrazine derivative, often under acidic or basic conditions. This reaction proceeds via an initial aldol condensation to form a chalcone-like intermediate, which then undergoes cyclization with hydrazine.[13][14][15]

Reaction Pathway: One-Pot Synthesis of a Fluorinated Pyrazoline

Caption: One-pot synthesis of a fluorinated pyrazoline derivative.

Experimental Protocol: Synthesis of a Representative Fluorinated Pyrazoline

This protocol describes a general procedure for the synthesis of an ethyl 5-(aryl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate derivative.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).[16][17][18]

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure pyrazoline derivative.

The Strategic Importance of the Fluorine Moiety

The presence of a fluorine atom on the phenyl ring of this compound is a key feature that enhances its utility in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly influence their pharmacological properties.[8][17][19]

Key Advantages of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.[19]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.[17]

-

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and the blood-brain barrier.[17]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and receptor binding.[19]

These properties make the 4-fluorophenyl group a desirable feature in many drug candidates, and this compound provides a direct route to incorporate this valuable moiety into complex heterocyclic systems.

Therapeutic Potential of Derived Compounds

Derivatives synthesized from this compound have shown promise in several therapeutic areas.

Antimicrobial Agents

Anticonvulsant and CNS-Active Agents

The pyrazoline nucleus is a recognized pharmacophore in the design of anticonvulsant drugs.[9][12][24] The structural features of these molecules allow them to interact with targets in the central nervous system (CNS), such as ion channels or neurotransmitter receptors, to suppress seizure activity. The lipophilicity imparted by the fluorophenyl group can be particularly advantageous for CNS penetration. While specific patents for derivatives of this compound are not readily identifiable, numerous patents exist for pyrazoline derivatives in the treatment of CNS disorders, highlighting the therapeutic relevance of this class of compounds.[9][25][26][27]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity, coupled with the advantageous properties conferred by the fluorophenyl moiety, makes it an ideal starting point for the synthesis of diverse and potent bioactive molecules. The straightforward access it provides to privileged scaffolds like pyrazolines ensures its continued relevance in the quest for novel therapeutics. As our understanding of structure-activity relationships deepens, the rational design of new drug candidates based on this versatile building block will undoubtedly lead to the discovery of innovative treatments for a wide range of diseases.

References

- BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem. Published 2025.

- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. In: Books. The Royal Society of Chemistry; 2020.

- Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. R Discovery. Published online December 6, 2025.

- BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem. Published 2025.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.

- Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. PMC. Published online 2017.

- Dawidowski M, Kujda M, Ulenberg S, et al. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry. 2014;22(17):4814-4824. doi:10.1016/j.bmc.2014.07.042

- Siddiqui AA, Mishra R, Shaharyar M, et al. Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. 2012;22(3):237-261. doi:10.1517/13543776.2012.663110